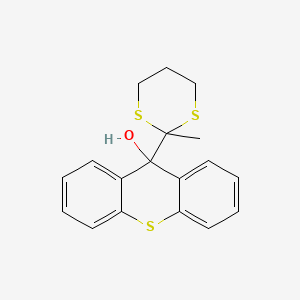
9-(2-Methyl-1,3-dithian-2-YL)-9H-thioxanthen-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Methyl-1,3-dithian-2-YL)-9H-thioxanthen-9-OL is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with a thioxanthene core and a 2-methyl-1,3-dithiane substituent, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methyl-1,3-dithian-2-YL)-9H-thioxanthen-9-OL typically involves the reaction of thioxanthene derivatives with 2-methyl-1,3-dithiane. The process often requires the use of a Lewis acid catalyst to facilitate the formation of the desired product. Common reaction conditions include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Solvent: Organic solvents such as dichloromethane or toluene
Catalyst: Lewis acids like boron trifluoride etherate or aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
9-(2-Methyl-1,3-dithian-2-YL)-9H-thioxanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as alkyl halides, amines, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thioxanthene derivatives
Substitution: Various substituted thioxanthenes
Scientific Research Applications
9-(2-Methyl-1,3-dithian-2-YL)-9H-thioxanthen-9-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(2-Methyl-1,3-dithian-2-YL)-9H-thioxanthen-9-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-1,3-dithian-2-yl)dihydro-2(3H)-furanone
- 1,3-Dithianes and 1,3-dithiolanes
Uniqueness
Compared to similar compounds, 9-(2-Methyl-1,3-dithian-2-YL)-9H-thioxanthen-9-OL stands out due to its unique thioxanthene core and dithiane substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
866429-65-4 |
|---|---|
Molecular Formula |
C18H18OS3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
9-(2-methyl-1,3-dithian-2-yl)thioxanthen-9-ol |
InChI |
InChI=1S/C18H18OS3/c1-17(20-11-6-12-21-17)18(19)13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)18/h2-5,7-10,19H,6,11-12H2,1H3 |
InChI Key |
XFPQLRZVJOAZRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCS1)C2(C3=CC=CC=C3SC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















